molecular formula C9H6ClN3 B11781658 4-Chloro-5-(pyridin-4-yl)pyrimidine

4-Chloro-5-(pyridin-4-yl)pyrimidine

Cat. No.: B11781658
M. Wt: 191.62 g/mol
InChI Key: KJHLVQNXNYQCLB-UHFFFAOYSA-N
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Description

4-Chloro-5-(pyridin-4-yl)pyrimidine is an organic compound with the molecular formula C9H6ClN3. It is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, typically around 80-100°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki-Miyaura coupling reaction but may use continuous flow reactors to improve efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(pyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, biaryl compounds, and other heterocyclic compounds depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(pyridin-4-yl)pyrimidine is unique due to its combination of pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of biologically active compounds and advanced materials .

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

4-chloro-5-pyridin-4-ylpyrimidine

InChI

InChI=1S/C9H6ClN3/c10-9-8(5-12-6-13-9)7-1-3-11-4-2-7/h1-6H

InChI Key

KJHLVQNXNYQCLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=CN=C2Cl

Origin of Product

United States

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